molecular formula C23H13Cl2N3S B2836813 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-49-3

4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2836813
CAS No.: 320418-49-3
M. Wt: 434.34
InChI Key: BQTAVBOROCKGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile is a recognized chemical scaffold in medicinal chemistry research, primarily investigated for its potential as a kinase inhibitor. Its structure is characteristic of compounds that target the ATP-binding site of various protein kinases. Research indicates this compound has been specifically evaluated for its inhibitory activity against Tropomyosin receptor kinase A (TrkA), a key signaling protein implicated in pain and cancer source . The Trk family of receptors, particularly TrkA, is a validated therapeutic target for oncology and pain management, making inhibitors of significant interest for the development of targeted therapies source . The strategic substitution pattern on the pyrimidine core, including the carbonitrile and chlorophenyl groups, is designed to optimize binding affinity and selectivity. Consequently, this compound serves as a valuable pharmacological tool for probing TrkA signaling pathways in cellular models, validating its role in disease progression, and supporting the structure-activity relationship (SAR) studies necessary for lead optimization in drug discovery programs.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3S/c24-17-8-6-15(7-9-17)21-20(14-26)23(29-19-12-10-18(25)11-13-19)28-22(27-21)16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTAVBOROCKGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with thiophenol in the presence of a base to form the intermediate 4-(4-chlorophenyl)sulfanylbenzonitrile. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents at positions 4, 6, and 2, altering physical and biochemical properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4: 4-ClPh; 6: (4-ClPh)S; 2: Ph; 5: CN C23H14Cl2N4S 412.33 High steric bulk, sulfur-mediated reactivity.
4-(4-ClPh)-6-(methylamino)-2-Ph-5-CN (320418-58-4) 6: NHCH3 C18H13ClN4 320.78 Reduced steric bulk; amino group enhances solubility.
4-[(4-ClPh)S]-6-piperidino-2-Pyrimidinylamine (339016-05-6) 4: (4-ClPh)S; 6: Piperidino; 2: NH2 C15H17ClN4S 320.85 Piperidine introduces basicity; lacks carbonitrile.
4-Cl-6-(4-ClPh)-2-Ph-5-CN (338976-31-1) 4: Cl; 6: 4-ClPh C17H9Cl2N3 338.18 Chlorine at position 4; lower molecular weight.
2-[(4-ClBz)S]-4-(2-MePr)-6-(PhS)-5-CN 2: (4-ClBz)S; 4: 2-MePr; 6: PhS C25H23ClN4S2 485.05 Dual sulfanyl groups; high melting point (394–396 K).

Notes:

  • Ph : Phenyl; ClPh : 4-Chlorophenyl; Bz : Benzyl; CN : Carbonitrile.
  • Sulfanyl (S-) groups increase molecular weight and influence redox reactivity compared to amino or chloro substituents .

Pharmacological and Biochemical Implications

  • Sulfanyl vs. Amino Groups: Sulfanyl groups (as in the target compound) may enhance thiol-mediated interactions with biological targets, whereas amino groups improve water solubility .
  • Anti-Cancer Potential: highlights pyrimidines with mercapto groups (e.g., A1–A6) showing anti-breast cancer activity via docking with MCF-7 receptors, suggesting the target compound’s sulfanyl group could confer similar bioactivity .
  • Thermodynamic Stability: notes that substituents like carbonitrile and chloro groups influence pyrimidine ring stability, affecting drug half-life .

Critical Analysis of Substituent Effects

  • Position 4: 4-ClPh (target) vs.
  • Position 6 : (4-ClPh)S (target) vs. NHCH3 (320418-58-4): Sulfanyl groups may offer better resistance to metabolic oxidation compared to amines .
  • Position 2 : Phenyl (target) vs. NH2 (339016-05-6): Phenyl enhances aromatic interactions in binding pockets, whereas NH2 may participate in hydrogen bonding .

Biological Activity

4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile, also known by its CAS number 320418-49-3, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and pharmacological interactions.

The molecular formula of the compound is C23H13Cl2N3SC_{23}H_{13}Cl_2N_3S with a molecular weight of 448.33 g/mol. Its structure features a pyrimidine ring substituted with chlorophenyl and sulfanyl groups, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures were tested against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results showed an IC50 value range indicating effective inhibition of bacterial growth .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds in this category have been reported as low as 0.63 µM, indicating strong inhibition capabilities .

EnzymeIC50 Value (µM)
Acetylcholinesterase0.63
Urease1.13

Pharmacological Interactions

Fluorescence quenching studies have been conducted to evaluate the binding interactions of the compound with bovine serum albumin (BSA). These studies suggest that the compound has a high affinity for BSA, which is indicative of its potential bioavailability and therapeutic efficacy . The quenching constant derived from these studies supports its significance in pharmacokinetics.

Case Studies

One notable case study involved the synthesis of derivatives based on the pyrimidine scaffold similar to this compound. These derivatives were subjected to both in vitro and in vivo evaluations for their pharmacological profiles.

Study Findings:

  • In vitro : Compounds exhibited strong antibacterial activity and significant enzyme inhibition.
  • In vivo : Preliminary animal studies indicated promising results in reducing bacterial load and improving cognitive function through AChE inhibition.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile?

Answer:
The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing a precursor (e.g., 2-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile) with thiophenol in dry pyridine under controlled conditions yields the target product. Post-reaction, purification is achieved through solvent evaporation, precipitation, and crystallization from ethanol/chloroform mixtures. Monitoring reaction progress via TLC and confirming purity via melting point analysis are critical .

Key Steps:

  • Reagent Ratios: Use equimolar amounts of precursor and thiophenol (2 mmol each).
  • Solvent System: Dry pyridine as the solvent ensures anhydrous conditions.
  • Crystallization: Slow evaporation of CHCl₃:EtOH (1:1) produces X-ray-quality crystals .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:
A combined experimental-theoretical approach is recommended:

  • Experimental:
    • FT-IR/Raman: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-S vibrations at 600–700 cm⁻¹).
    • NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and sulfanyl groups (δ 2.5–3.5 ppm) .
  • Computational:
    • DFT Calculations: Optimize geometry using Gaussian 09 (B3LYP/6-31G** basis set) and compare vibrational frequencies with experimental data .
    • Electrostatic Potential Maps: Generated via Multiwfn to visualize charge distribution .

Basic: How is the crystal structure determined, and what software is used?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Use APEX2 or SAINT for intensity data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Solution: SHELXD/SHELXS for phase determination via direct methods .
  • Refinement: SHELXL refines positional and thermal parameters, with H-atoms in riding models. R-factors < 0.05 indicate high precision .

Typical Crystal Data:

ParameterValue
Space GroupMonoclinic, P2₁/c
a, b, c (Å)13.777, 8.496, 18.588
β (°)97.559
Z4
V (ų)2156.82

Advanced: How can electron density topology and molecular interactions be analyzed?

Answer:

  • Multiwfn Software:
    • Calculate electron localization function (ELF) and localized orbital locator (LOL) to map bonding regions.
    • Perform quantum theory of atoms in molecules (QTAIM) to identify bond critical points and non-covalent interactions (e.g., C–H···π, π–π stacking) .
  • Visualization: Overlay electron density maps (e.g., Laplacian ∇²ρ) with crystal packing diagrams to correlate interactions with stability .

Advanced: How to resolve discrepancies between experimental and computational data?

Answer:

  • Vibrational Frequency Scaling: Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G**) to align DFT-calculated frequencies with experimental FT-IR/Raman .
  • Torsional Angle Adjustments: Compare computed dihedral angles (e.g., N1–C2–C3–C4 = 121.65° calc. vs. 119.73° expt.) and refine force field parameters .
  • Statistical Validation: Use mean absolute error (MAE) metrics for bond lengths/angles (target MAE < 0.02 Å and < 2°) .

Advanced: What non-covalent interactions stabilize the crystal lattice?

Answer:
SCXRD reveals:

  • C–H···π Interactions: Chlorophenyl H-atoms (e.g., H12) interact with adjacent pyrimidine rings (distance: 2.55 Å, angle: 114°) .
  • π–π Stacking: Centroid-to-centroid distances between aromatic rings range from 3.6–3.8 Å, indicating moderate stacking .
  • S···Cl Contacts: Sulfanyl sulfur forms weak interactions with chlorophenyl Cl (3.3–3.5 Å) .

Methodological: How to refine structures with twinned or low-resolution data?

Answer:

  • Twinning Detection: Use PLATON to identify twin laws and HKLF 5 format in SHELXL for refinement .
  • High-Resolution Limits: For data with d-spacing < 0.8 Å, employ anisotropic displacement parameters and TLS refinement in SHELXL .
  • Validation Tools: Check Rint (< 0.05) and CCFo/CCFa metrics to ensure model accuracy .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Substitution Patterns: Replace chlorophenyl groups with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Sulfanyl Modifications: Introduce bulkier substituents (e.g., 3-trifluoromethylanilino) to alter steric hindrance and binding affinity .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., phosphodiesterases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.